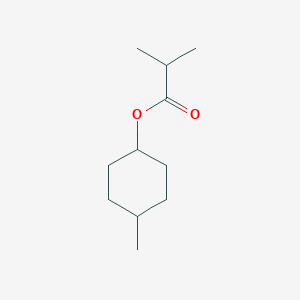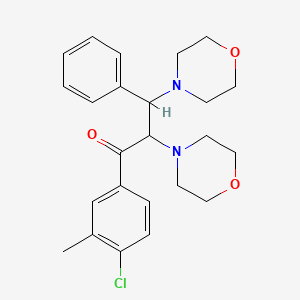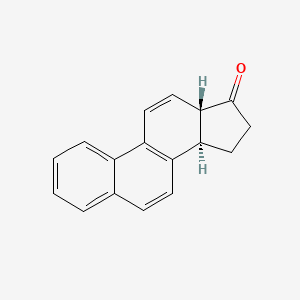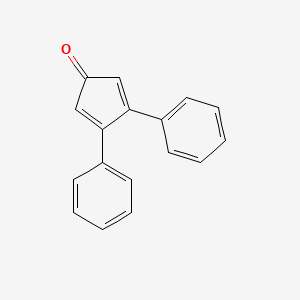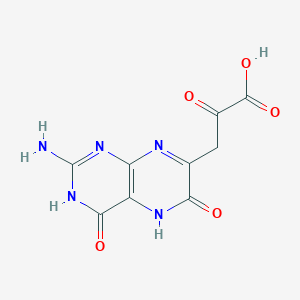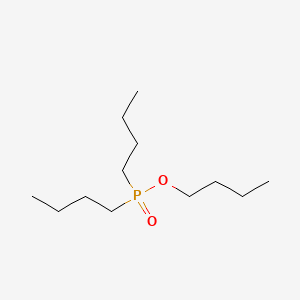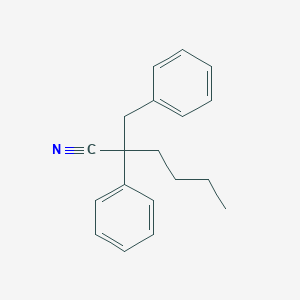
2-Benzyl-2-phenylhexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2-phenylhexanenitrile is an organic compound with the molecular formula C19H21N It is a nitrile derivative, characterized by the presence of a benzyl group and a phenyl group attached to a hexanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-phenylhexanenitrile typically involves the reaction of benzyl chloride with phenylacetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and selectivity. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-2-phenylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-Benzyl-2-phenylhexanoic acid.
Reduction: Formation of 2-Benzyl-2-phenylhexylamine.
Substitution: Formation of various substituted benzyl and phenyl derivatives depending on the specific electrophilic reagent used.
Aplicaciones Científicas De Investigación
2-Benzyl-2-phenylhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-2-phenylhexanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The benzyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl cyanide: Similar structure but lacks the phenyl group attached to the hexanenitrile backbone.
Phenylacetonitrile: Similar structure but lacks the benzyl group.
2-Phenylhexanenitrile: Similar structure but lacks the benzyl group.
Uniqueness
2-Benzyl-2-phenylhexanenitrile is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
5022-90-2 |
|---|---|
Fórmula molecular |
C19H21N |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
2-benzyl-2-phenylhexanenitrile |
InChI |
InChI=1S/C19H21N/c1-2-3-14-19(16-20,18-12-8-5-9-13-18)15-17-10-6-4-7-11-17/h4-13H,2-3,14-15H2,1H3 |
Clave InChI |
DCUZODQOAMUOPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


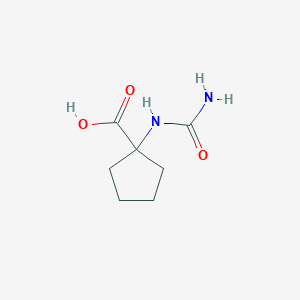
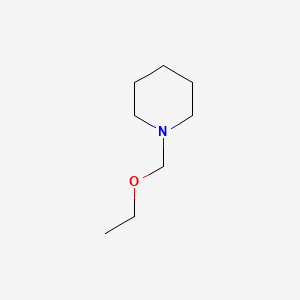

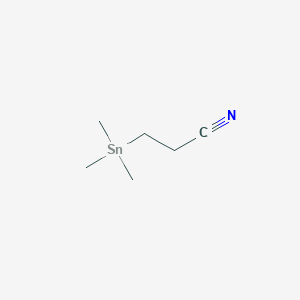

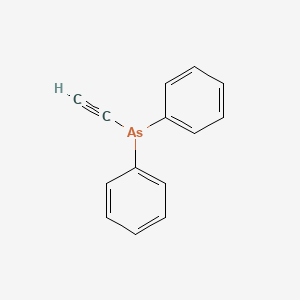
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
